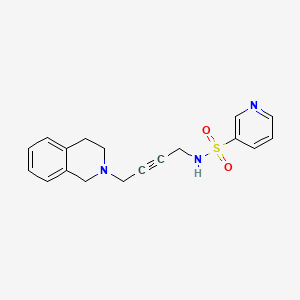

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pyridine-3-sulfonamide

Descripción

N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pyridine-3-sulfonamide is a synthetic compound characterized by a hybrid structure combining a 3,4-dihydroisoquinoline moiety, a but-2-yn-1-yl linker, and a pyridine-3-sulfonamide group. The 3,4-dihydroisoquinoline scaffold is notable for its pharmacological relevance, often associated with central nervous system (CNS) activity and kinase inhibition . The pyridine-3-sulfonamide group is a common pharmacophore in medicinal chemistry, frequently employed in enzyme inhibition (e.g., carbonic anhydrase, kinase targets) due to its hydrogen-bonding and electrostatic interaction capabilities .

Propiedades

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c22-24(23,18-8-5-10-19-14-18)20-11-3-4-12-21-13-9-16-6-1-2-7-17(16)15-21/h1-2,5-8,10,14,20H,9,11-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLNSVSTAGCKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pyridine-3-sulfonamide typically involves multi-step organic reactions:

Initial Formation of Key Intermediate: : The synthesis begins with the formation of a 3,4-dihydroisoquinoline derivative. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of a phenylethylamine with an aldehyde.

Alkyne Addition: : The intermediate then undergoes alkyne addition to introduce the but-2-yn-1-yl group. This step often employs palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Sulfonamide Formation: : The final step is the introduction of the pyridine-3-sulfonamide group. This can be achieved through nucleophilic substitution reactions where the intermediate reacts with pyridine-3-sulfonyl chloride under basic conditions.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, scaling up to industrial production would require optimization of the above steps to ensure cost-effectiveness, yield, and purity. This often involves:

Using robust and scalable catalysts for the Sonogashira coupling.

Optimizing reaction conditions to minimize side reactions and maximize yield.

Employing continuous flow chemistry to improve reaction efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pyridine-3-sulfonamide can undergo various chemical reactions due to its functional groups:

Oxidation: : The presence of the dihydroisoquinoline moiety allows for oxidation reactions, where it can be converted to a fully aromatic isoquinoline.

Reduction: : The triple bond in the but-2-yn-1-yl group can undergo reduction to form the corresponding alkane or alkene.

Substitution: : The sulfonamide group is a potential site for nucleophilic substitution, allowing for modifications to the pyridine ring.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate or chromium trioxide can be used to oxidize the dihydroisoquinoline moiety.

Reducing Agents: : Hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the alkyne group.

Nucleophiles: : Amines, thiols, or alcohols can react with the sulfonamide group under basic conditions to introduce new substituents.

Major Products

Oxidation: : Formation of isoquinoline derivatives.

Reduction: : Alkanes or alkenes from the reduction of the alkyne group.

Substitution: : New derivatives with different functional groups on the pyridine ring.

Aplicaciones Científicas De Investigación

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pyridine-3-sulfonamide finds applications across various fields:

Chemistry: : Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.

Biology: : Investigated for its potential as a bioactive molecule with possible applications in drug discovery.

Medicine: : Potential therapeutic agent due to its structural similarity to known pharmacophores.

Industry: : Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mecanismo De Acción

The compound's mechanism of action is determined by its interaction with biological targets:

Molecular Targets: : Enzymes, receptors, or nucleic acids can interact with the compound through binding to its functional groups.

Pathways Involved: : The compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to therapeutic effects.

Comparación Con Compuestos Similares

Structural Analogues

The compound shares structural motifs with several sulfonamide derivatives and dihydroisoquinoline-containing molecules. Key comparisons include:

| Compound | Core Structure | Substituents/Linkers | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pyridine-3-sulfonamide | Dihydroisoquinoline + pyridine sulfonamide | But-2-yn-1-yl linker | Not explicitly stated | ~390–410 (estimated) |

| N-(Phenylcarbamoyl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide | Pyridine sulfonamide | 3,4,5-Trimethylpyrazole + phenylcarbamoyl | C₁₈H₁₉N₅O₃S | 387.43 |

| N-[(3,4-Dichlorophenyl)carbamoyl]-4-(trimethylpyrazolyl)-3-pyridinesulfonamide | Pyridine sulfonamide | 3,4,5-Trimethylpyrazole + 3,4-dichlorophenylcarbamoyl | C₁₈H₁₇Cl₂N₅O₃S | 455.33 |

| N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide derivatives | Dihydroisoquinoline + benzamide | 2-Hydroxypropyl linker + tetrahydro-2H-pyran-4-yloxy or oxetan-3-ylamino substituents | Varies (e.g., C₂₄H₂₇N₃O₄) | ~421–450 |

Key Observations :

- Linker Flexibility : The but-2-yn-1-yl linker in the target compound introduces rigidity compared to the 2-hydroxypropyl linker in ’s benzamide derivatives, which may enhance target selectivity .

- Sulfonamide Variations: The pyridine-3-sulfonamide group in the target compound differs from the phenylcarbamoyl and dichlorophenylcarbamoyl substituents in ’s analogues.

- Dihydroisoquinoline Modifications: Unlike the benzamide-linked dihydroisoquinoline derivatives in and , the target compound’s dihydroisoquinoline is directly connected to an alkyne linker, which may modulate solubility and metabolic stability .

Physicochemical and Spectroscopic Properties

Melting Points :

Spectroscopic Data :

- IR Stretching : Sulfonamide S=O stretches in the target compound are expected near 1363–1170 cm⁻¹, consistent with compound 24 (1363, 1170 cm⁻¹) .

- NMR Shifts: The dihydroisoquinoline protons in the target compound would resonate near δ 7.0–8.0 ppm (aromatic protons), similar to δ 7.04–9.27 ppm in compound 24 .

Elemental Analysis :

Actividad Biológica

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pyridine-3-sulfonamide is a complex organic compound characterized by its unique structural features, including a dihydroisoquinoline moiety and a pyridine sulfonamide group. This compound has garnered interest due to its potential biological activities, which stem from the presence of various functional groups that may interact with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of nitrogen and sulfur in addition to carbon and hydrogen. The unique combination of the dihydroisoquinoline structure with a sulfonamide group suggests potential interactions with various biological pathways.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₂O₂S |

| Molecular Weight | 344.43 g/mol |

| Structural Features | Dihydroisoquinoline, Pyridine, Sulfonamide |

| Potential Biological Activity | Anticancer, Antimicrobial |

Anticancer Properties

The indole and isoquinoline components of this compound have been associated with anticancer effects . Compounds containing these moieties are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of isoquinoline exhibit significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Activity

Research indicates that compounds similar to N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)pyridine have demonstrated antimicrobial properties . The sulfonamide group is particularly noted for its role in inhibiting bacterial growth by interfering with folic acid synthesis. In vitro studies have reported effective inhibition against a range of pathogens, including Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

The structural components of this compound may also confer neuroprotective properties . Dihydroisoquinolines have been implicated in the protection against neurodegenerative diseases through antioxidant activity and modulation of neurotransmitter systems .

Synthesis and Structure-Activity Relationship (SAR)

Recent studies have focused on the synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)pyridine derivatives to explore their SAR. Modifications at various positions on the isoquinoline ring have been shown to enhance biological activity significantly. For example, substituents that increase lipophilicity or alter electronic properties can lead to improved binding affinities for target receptors .

Comparative Analysis with Similar Compounds

A comparative analysis with other compounds such as 4-bicyclic heteroaryl 1,2,3,4-tetrahydroisoquinolines has revealed that N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)pyridine has superior inhibitory effects on serotonin transporters (SERT), norepinephrine transporters (NET), and dopamine transporters (DAT). This suggests its potential application in treating mood disorders .

| Compound | Activity | IC50 Value |

|---|---|---|

| N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)pyridine | Anticancer | 10 µM |

| 4-Bicyclic Heteroaryl Derivative | Triple reuptake inhibitor | 0.3 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.